molecular formula C9H7BrN2O2 B2717371 5-bromo-6-methyl-1H-indazole-3-carboxylic acid CAS No. 1360942-30-8

5-bromo-6-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B2717371
CAS No.: 1360942-30-8
M. Wt: 255.071
InChI Key: MMJVFRMSAWBRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-6-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and methyl groups in the structure of this compound enhances its reactivity and potential for various chemical transformations .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methyl-1H-indazole-3-carboxylic acid typically involves the bromination of 6-methyl-1H-indazole-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, aldehydes.

Scientific Research Applications

5-bromo-6-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indazole-3-carboxylic acid
  • 6-methyl-1H-indazole-3-carboxylic acid
  • 5-bromo-6-chloro-1H-indazole-3-carboxylic acid

Uniqueness

5-bromo-6-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-6-methyl-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-2-7-5(3-6(4)10)8(9(13)14)12-11-7/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJVFRMSAWBRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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